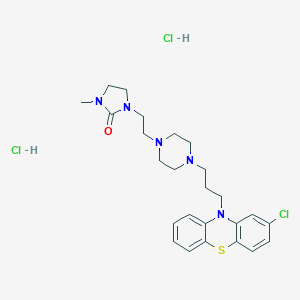

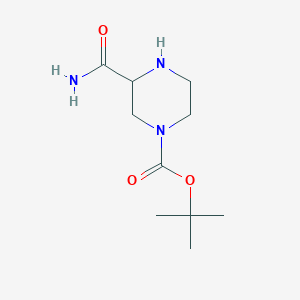

Tert-butyl 3-carbamoylpiperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-carbamoylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-carbamoylpiperazine-1-carboxylate is 1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Tert-butyl 3-carbamoylpiperazine-1-carboxylate is a solid substance . The compound is typically shipped at normal temperatures .

Aplicaciones Científicas De Investigación

1-Boc-3-Carbamoylpiperazine

, also known as Tert-butyl 3-carbamoylpiperazine-1-carboxylate or 4-Boc-2-piperazinecarboxamide , is a chemical compound with the molecular formula C10H19N3O3 . It’s commonly used in the field of medicinal chemistry .

Piperazine, the core structure of this compound, ranks as the third most common nitrogen heterocycle in drug discovery . It’s prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it’s the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This synthetic method provides a powerful entry to directly couple N-Boc piperazines with 1,4-dicyanobenzes to produce the corresponding α-aryl-substituted piperazines .

- 1-Boc-3-Carbamoylpiperazine is commonly used in the field of medicinal chemistry . It’s prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- It’s the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This synthetic method provides a powerful entry to directly couple N-Boc piperazines with 1,4-dicyanobenzes to produce the corresponding α-aryl-substituted piperazines .

- 1-Boc-3-Carbamoylpiperazine is also used in chromatography, a laboratory technique for the separation of mixtures .

- This compound is used in analytical research, which involves the use of various techniques to obtain information about the physical and chemical properties of substances .

Medicinal Chemistry

Chemical Synthesis

Chromatography

Analytical Research

Material Science

Life Science

- 1-Boc-3-Carbamoylpiperazine is used in the dual protection of amino functions . This process involves the use of Boc (tert-butyl carbamate) to protect an amino function, which is a common practice in synthetic projects . The resulting Boc-derivative has attractive properties and is stable under certain conditions . This method is particularly useful in the field of peptide synthesis .

- This compound can be prepared in essentially quantitative yield with excess Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis . This procedure is ideal for the preparation of other compounds .

- 1-Boc-3-Carbamoylpiperazine is used in pharmaceutical research for the development of new drugs . Its unique properties make it a valuable compound in the synthesis of various pharmaceuticals .

- In biochemical research, this compound is used in the study of biological systems to understand the complex interactions within these systems .

- In environmental science, 1-Boc-3-Carbamoylpiperazine can be used in the study of environmental pollutants and their effects on the environment .

Dual Protection of Amino Functions

Preparation of Other Compounds

Pharmaceutical Research

Biochemical Research

Environmental Science

Food Science

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453066 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

CAS RN |

112257-24-6 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

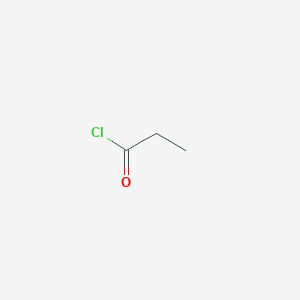

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)

![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)